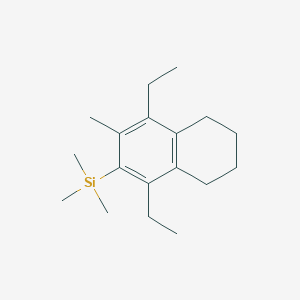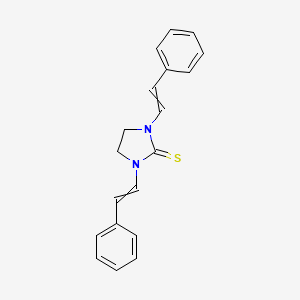![molecular formula C26H25NO2 B15169239 [(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-93-6](/img/structure/B15169239.png)
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol is a complex organic compound characterized by its unique structure, which includes a phenanthrene moiety and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition strategy, which utilizes phenylallenyl phosphine oxides as dienes to react with arynes . This method allows for the controlled synthesis of the compound by tuning the substituents in the phosphine oxide unit.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form ketal structures.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyrrolidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen (O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthrene moiety can yield ketal structures .
Wissenschaftliche Forschungsanwendungen
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety and pyrrolidine ring play crucial roles in its biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol can be compared with other similar compounds, such as:
- [(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol
- Phenanthren-9-yldiphenylphosphine oxides
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
648419-93-6 |
|---|---|
Molekularformel |
C26H25NO2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(hydroxymethyl)-2-phenanthren-9-yl-5-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C26H25NO2/c28-16-19-15-26(17-29,20-9-2-1-3-10-20)27-25(19)24-14-18-8-4-5-11-21(18)22-12-6-7-13-23(22)24/h1-14,19,25,27-29H,15-17H2/t19-,25-,26+/m1/s1 |
InChI-Schlüssel |
FUPZXMBQACUBOS-BAEUJYSMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](N[C@@]1(CO)C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)CO |
Kanonische SMILES |
C1C(C(NC1(CO)C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)



![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
